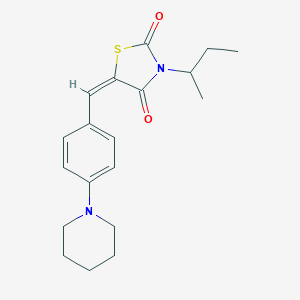![molecular formula C19H19ClINO2S B306326 1-{4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzothioyl}pyrrolidine](/img/structure/B306326.png)
1-{4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzothioyl}pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzothioyl}pyrrolidine is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in several areas of study. In
Mécanisme D'action
The mechanism of action of 1-{4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzothioyl}pyrrolidine is not fully understood. However, studies have suggested that this compound may exert its effects through the induction of oxidative stress and the activation of the caspase pathway. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and activate the caspase pathway. This compound has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzothioyl}pyrrolidine in lab experiments is its high sensitivity and selectivity for detecting ROS. This makes it a valuable tool for studying oxidative stress in biological systems. Additionally, this compound has shown promising results as a potential anticancer agent.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
There are several future directions for research involving 1-{4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzothioyl}pyrrolidine. One area of study involves further exploring its potential as an anticancer agent. This could involve testing the compound in different cancer cell lines and animal models to determine its efficacy and safety.
Another area of study involves further investigating the mechanism of action of this compound. This could involve studying its effects on different enzymes and pathways involved in oxidative stress and apoptosis.
Finally, future research could focus on developing new methods for synthesizing this compound that improve its solubility and purity. This could make it easier to work with in experimental settings and improve its potential for use in scientific research.
Méthodes De Synthèse
The synthesis of 1-{4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzothioyl}pyrrolidine has been achieved using several methods. One of the most commonly used methods involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with 4-(2-chlorobenzyloxy)-3-iodo-5-methoxybenzoyl chloride in the presence of triethylamine. This method yields a white solid with a purity of approximately 95%.
Applications De Recherche Scientifique
1-{4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzothioyl}pyrrolidine has shown potential for various scientific research applications. One area of study involves its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. This compound has been shown to be highly sensitive and selective for detecting ROS, making it a valuable tool for studying oxidative stress in biological systems.
Another area of study involves the use of this compound as a potential anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
Formule moléculaire |
C19H19ClINO2S |
|---|---|
Poids moléculaire |
487.8 g/mol |
Nom IUPAC |
[4-[(2-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-pyrrolidin-1-ylmethanethione |
InChI |
InChI=1S/C19H19ClINO2S/c1-23-17-11-14(19(25)22-8-4-5-9-22)10-16(21)18(17)24-12-13-6-2-3-7-15(13)20/h2-3,6-7,10-11H,4-5,8-9,12H2,1H3 |
Clé InChI |
GVRFTOMGMKJRDS-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C(=S)N2CCCC2)I)OCC3=CC=CC=C3Cl |
SMILES canonique |
COC1=C(C(=CC(=C1)C(=S)N2CCCC2)I)OCC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B306243.png)
![ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306244.png)

![ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306246.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(butan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B306251.png)
![ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B306253.png)
![4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306254.png)
![(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B306256.png)
![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)

![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)